
CD38 inhibitor 1
Descripción general
Descripción
TC ADPRC 78c es un potente e inhibidor específico de la enzima CD38, que está involucrada en el metabolismo del dinucleótido de nicotinamida y adenina (NAD+). Este compuesto ha demostrado un potencial significativo en la reversión de las disfunciones metabólicas relacionadas con la edad al aumentar los niveles de NAD+ en los tejidos . Ha sido ampliamente estudiado por sus aplicaciones terapéuticas en diversas enfermedades, incluidas las enfermedades cardiovasculares y los trastornos metabólicos .
Métodos De Preparación
La síntesis de TC ADPRC 78c implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional para mejorar su actividad inhibitoria. La ruta sintética generalmente incluye:
Paso 1: Formación de la estructura central a través de una serie de reacciones de condensación.
Paso 2: Introducción de grupos funcionales específicos para mejorar la afinidad de unión a CD38.
Paso 3: Purificación y cristalización para obtener el producto final con alta pureza.
Los métodos de producción industrial implican escalar estas rutas sintéticas en condiciones controladas para garantizar la coherencia y la calidad. La cromatografía líquida de alto rendimiento (HPLC) se utiliza a menudo para controlar la pureza y el rendimiento del compuesto .
Análisis De Reacciones Químicas
TC ADPRC 78c experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes estados de oxidación.
Reducción: También se puede reducir utilizando agentes reductores comunes como el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros para modificar su actividad.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1. Cancer Treatment
CD38 inhibitors are primarily investigated for their efficacy in treating hematological malignancies such as multiple myeloma. The presence of CD38 on myeloma cells makes it an attractive target for therapy. Notable CD38-targeting antibodies include daratumumab and isatuximab, which have shown significant clinical efficacy .
- Mechanism of Action : CD38 inhibitors block the enzymatic activity of CD38, thereby disrupting its role in tumor cell proliferation and survival. By inhibiting CD38, these agents can enhance the effectiveness of other cancer treatments and improve patient outcomes .
2. Enhancing CAR-T Cell Therapy
Recent studies indicate that inhibiting CD38 can mitigate CAR-T cell exhaustion, thereby improving the persistence and cytotoxicity of these engineered T cells against tumors. This suggests that CD38 inhibition may enhance the efficacy of CAR-T cell therapies in treating various cancers .
- Case Study : A study highlighted the correlation between CD38 expression and CAR-T cell exhaustion. By inhibiting CD38, researchers observed improved antitumor responses in preclinical models .
3. Autoimmune Diseases
CD38 inhibitors also show promise in treating autoimmune disorders. Research indicates that these inhibitors can modulate immune responses, potentially benefiting conditions like rheumatoid arthritis and lupus nephritis .
- Clinical Insights : NTX-748, a small molecule inhibitor, demonstrated efficacy in animal models of autoimmune diseases by increasing NAD+ levels while reducing inflammatory markers .
Comparative Efficacy of CD38 Inhibitors
The following table summarizes key findings from various studies regarding the efficacy of different CD38 inhibitors:
Inhibitor | Target Disease | Mechanism | Efficacy Observed |
---|---|---|---|
Daratumumab | Multiple Myeloma | Antibody-dependent cellular cytotoxicity | High response rates in clinical trials |
Isatuximab | Multiple Myeloma | Direct apoptotic activity | Significant improvement in progression-free survival |
NTX-748 | Rheumatoid Arthritis | NADase activity inhibition | Reduced inflammation in preclinical models |
78c | Age-related Metabolic Dysfunction | Reversible uncompetitive inhibition | Activation of pro-longevity factors |
Mecanismo De Acción
El mecanismo de acción de TC ADPRC 78c implica la inhibición de CD38, una enzima que cataliza la descomposición de NAD+ en nicotinamida y difosfato de adenosina ribosa. Al inhibir CD38, TC ADPRC 78c aumenta los niveles de NAD+ en los tejidos, lo que a su vez mejora el metabolismo energético celular y reduce la disminución metabólica relacionada con la edad. El compuesto se une específicamente al sitio activo de CD38, evitando su actividad enzimática .
Comparación Con Compuestos Similares
TC ADPRC 78c es único en comparación con otros inhibidores de CD38 debido a su alta especificidad y potencia. Los compuestos similares incluyen:
Derivados de tiazoloquin(az)olin(on)a: Estos compuestos también inhiben CD38, pero pueden tener diferentes afinidades de unión y especificidades.
Análogos de nicotinamida: Estos compuestos aumentan los niveles de NAD+ a través de diferentes mecanismos, pero pueden no dirigirse específicamente a CD38.
La singularidad de TC ADPRC 78c radica en su capacidad para inhibir selectivamente CD38 con alta potencia, convirtiéndolo en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas .
Actividad Biológica
CD38 inhibitor 1 is a novel compound designed to inhibit the activity of CD38, an enzyme that plays a critical role in the metabolism of nicotinamide adenine dinucleotide (NAD+). This compound has garnered attention for its potential therapeutic applications, particularly in conditions associated with mitochondrial dysfunction and metabolic disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
CD38 is a NADase that degrades NAD+ into nicotinamide and ADP-ribose, thereby regulating cellular NAD+ levels. Elevated CD38 expression is linked to various pathological conditions, including metabolic dysfunction and aging. This compound exhibits high potency against CD38, with an IC50 value of 11 nM, indicating its effectiveness in inhibiting this enzyme while showing minimal activity against other targets .
Pharmacodynamics and Efficacy
In preclinical studies, this compound demonstrated significant effects on mitochondrial function and metabolic processes. Notably, in a Pus1 knockout mouse model of mitochondrial myopathy, treatment with this compound led to:
- Increased NAD+ Levels : Enhanced NAD+ levels in muscle tissue were observed, which are crucial for energy metabolism.
- Improved Endurance : A dose-dependent rescue of running endurance was noted, suggesting enhanced muscle function.
- Gene Expression Modulation : RNA sequencing revealed that the compound positively influenced genes associated with mitochondrial biogenesis and muscle contraction .
Comparative Data on CD38 Inhibitors
Compound | IC50 (nM) | Mechanism of Action | Key Findings |
---|---|---|---|
This compound | 11 | NADase inhibition | Increases NAD+ levels, improves endurance |
78c | Low nM | Reversible uncompetitive inhibition | Activates pro-longevity factors |
Mitochondrial Myopathy Model
In a specific study utilizing a Pus1 knockout mouse model, treatment with this compound resulted in:
- Rescue of Endurance : Mice treated with the compound showed significant improvements in physical endurance compared to untreated controls.
- Metabolic Changes : The treatment led to decreased lactate production, indicating improved metabolic efficiency .
Immune Modulation Studies
Research involving the combination of anti-CD38 therapies has shown that modulation of CD38 can influence immune responses. For instance, studies combining anti-CD38 antibodies with PD-1 inhibitors demonstrated manageable safety profiles and reductions in CD38+ immune cells within the tumor microenvironment (TME), although significant antitumor activity was not consistently observed .
Research Findings
Recent investigations have highlighted several important aspects of this compound's biological activity:
- NAD+ Homeostasis : By inhibiting CD38, the compound helps maintain higher levels of NAD+, which is vital for various cellular processes including energy metabolism and DNA repair.
- Inflammation Control : Studies suggest that compounds targeting CD38 may also play a role in modulating inflammation via their effects on NAD+ metabolism .
- Potential Applications : Given its mechanism and effects on cellular metabolism, this compound shows promise for treating age-related metabolic disorders and conditions characterized by mitochondrial dysfunction.
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining the inhibition kinetics of CD38 inhibitor 1 against recombinant CD38 enzyme?
- Methodological Answer : To assess inhibition kinetics, use fluorescence-based assays monitoring γ-NAD conversion to γ-ADPR. Employ varying substrate (e.g., etheno-NAD) and inhibitor concentrations (0–40 nM for this compound). Fit data to an uncompetitive inhibition model using Lineweaver-Burk analysis and nonlinear regression. Key parameters include (~9 nM for human CD38), , and apparent . Parallel decreases in and with increasing inhibitor concentrations confirm uncompetitive binding .
Table 1 : Inhibition Parameters of CD38 Inhibitors
Compound | Target (Species) | IC50/Ki | Inhibition Type | Reference |
---|---|---|---|---|
This compound | hCD38 | Uncompetitive | ||
N1-cIDPR | hCD38 | IC50 = 276 µM | Competitive | |
8-amino N1-cIDPR | hCD38 | IC50 = 56 µM | Competitive |
Q. How should researchers design in vivo experiments to assess the effect of this compound on tissue NAD+ levels?
- Methodological Answer : Use diet-induced obesity (DIO) models or ischemia-reperfusion (I/R) injury models in rodents. Administer this compound orally at 30 mg/kg and collect tissues (liver, muscle, heart) at 2- and 6-hour post-dosing. Quantify NAD+ via HPLC or LC-MS . Include controls for baseline NAD+ and validate CD38 activity suppression using enzymatic assays. Note that this compound elevates NAD+ by >200% in liver and muscle, correlating with improved metabolic and cardiac outcomes .
Advanced Research Questions
Q. How can structural insights from CD38-inhibitor complexes guide the rational design of more potent inhibitors?
- Methodological Answer : Leverage X-ray crystallography and molecular docking to identify critical binding interactions. For example:
- The purine C-8 position in N1-cIDPR derivatives forms hydrogen bonds with CD38’s Asp-155 and Glu-146, enhancing affinity .
- The carbocyclic ribose monophosphate region in cADPcR overlaps with inhibitor binding sites, suggesting this region is a hotspot for optimization .
- Fluorinated NAD+ analogs (e.g., ara-F NAD) form covalent bonds with catalytic residue Glu-226, enabling irreversible inhibition ( in nM range) .
Figure 1 : Key Structural Features for CD38 Inhibitor Design
- Hydrogen bond networks : Target Asp-155, Glu-146, and Glu-225.
- Covalent modification : Introduce fluoro groups at nicotinamide ribose 2′-position .
Q. What experimental approaches differentiate between CD38 hydrolase and cyclase activity inhibition, and how does this impact immune cell activation?
- Methodological Answer : Use enzyme-specific assays :
- Hydrolase activity : Measure cADPR hydrolysis via HPLC or fluorescent substrates (e.g., etheno-NAD).
- Cyclase activity : Quantify NAD+ conversion to cADPR using radioisotope labeling.
This compound (78c) selectively inhibits hydrolase activity, while cyclase-selective inhibitors (e.g., compound 12) enhance T-cell IFNγ production by 212%, suggesting cyclase activity dominates immunosuppression . Validate using genetic models (e.g., CD38-knockout tumors) and correlate with PD-L1 expression to assess immune checkpoint resistance .
Q. How do conflicting data on CD38’s enzymatic activities influence experimental models of metabolic vs. immune diseases?
- Methodological Answer :
- Metabolic studies : Prioritize hydrolase inhibition (e.g., this compound) to boost NAD+ and activate sirtuins, improving glucose/lipid homeostasis .
- Immune oncology : Test cyclase-selective inhibitors to block cADPR-mediated T-cell suppression. Combine with anti-PD-1/PD-L1 to overcome resistance in CD38-overexpressing tumors .
- Control for off-target effects : Use SYK inhibitors (e.g., R406) to confirm CD38-specific signaling in immune cells .
Q. Data Contradictions and Resolutions
- Hydrolase vs. Cyclase Roles : While this compound targets hydrolase, cyclase-selective inhibitors (e.g., compound 12) show greater immune activation . Use dual-activity assays to dissect contributions.
- Tumor vs. Metabolic Models : CD38 deletion improves metabolic parameters but may not fully replicate pharmacological inhibition due to compensatory pathways . Validate findings using both genetic and pharmacological tools.
Propiedades
IUPAC Name |
4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQALSOBHVEJQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336660 | |
Record name | CD38-IN-78c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700637-55-3 | |
Record name | CD38-IN-78c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.